molecular formula C25H23BrN2O2S B15035183 (5Z)-3-(4-bromobenzyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-bromobenzyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B15035183
M. Wt: 495.4 g/mol
InChI Key: MMUFTFXHTJYCQP-XKZIYDEJSA-N
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Description

The compound (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with a bromophenyl group and a dimethylphenyl-pyrrole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide and a suitable nucleophile.

    Attachment of the Dimethylphenyl-Pyrrole Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the thiazolidine-2,4-dione core, converting it to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s thiazolidine-2,4-dione core is of interest due to its potential anti-inflammatory and anti-cancer properties. Studies have shown that derivatives of this core can inhibit certain enzymes and pathways involved in inflammation and cancer progression.

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, the compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
  • (5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the dimethylphenyl-pyrrole moiety contributes to its biological activity.

Properties

Molecular Formula

C25H23BrN2O2S

Molecular Weight

495.4 g/mol

IUPAC Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H23BrN2O2S/c1-15-6-5-7-16(2)23(15)28-17(3)12-20(18(28)4)13-22-24(29)27(25(30)31-22)14-19-8-10-21(26)11-9-19/h5-13H,14H2,1-4H3/b22-13-

InChI Key

MMUFTFXHTJYCQP-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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